molecular formula C8H9BF3KO B13462593 Potassium trifluoro(2-(methoxymethyl)phenyl)borate

Potassium trifluoro(2-(methoxymethyl)phenyl)borate

Katalognummer: B13462593
Molekulargewicht: 228.06 g/mol
InChI-Schlüssel: LIRXNVKWCYRPGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(2-(methoxymethyl)phenyl)borate is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-(methoxymethyl)phenyl)borate can be synthesized through a series of reactions involving boronic acids, boronate esters, and organoboranes. These reactions typically involve the use of potassium fluoride and trifluoroborate salts under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(2-(methoxymethyl)phenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as water or organic solvents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Wirkmechanismus

The mechanism by which potassium trifluoro(2-(methoxymethyl)phenyl)borate exerts its effects involves the formation of stable bonds with other molecules. This is primarily achieved through the Suzuki-Miyaura coupling reaction, where the compound acts as a coupling partner to form biaryl compounds. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro(2-(methoxymethyl)phenyl)borate is unique due to its specific functional group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in certain chemical reactions and applications where other compounds may not perform as effectively .

Eigenschaften

Molekularformel

C8H9BF3KO

Molekulargewicht

228.06 g/mol

IUPAC-Name

potassium;trifluoro-[2-(methoxymethyl)phenyl]boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI-Schlüssel

LIRXNVKWCYRPGH-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC=CC=C1COC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.